molecular formula C8H15NO3S B12778287 2,2,5-(R)-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-(R)-oxide CAS No. 84985-34-2

2,2,5-(R)-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-(R)-oxide

Katalognummer: B12778287
CAS-Nummer: 84985-34-2
Molekulargewicht: 205.28 g/mol
InChI-Schlüssel: JOVBPJAEPFRTIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide is a complex organic compound with a unique structure that includes a thiomorpholine ring, carboxylic acid group, and an oxide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiomorpholine Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions using reagents such as carbon dioxide.

    Oxidation: The final step involves the oxidation of the thiomorpholine ring to introduce the oxide functional group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxide group back to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Sulfides: Formed through reduction.

    Substituted Thiomorpholines: Formed through nucleophilic substitution.

Wissenschaftliche Forschungsanwendungen

2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug or drug precursor.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,5-Trimethylthiomorpholine: Lacks the carboxylic acid and oxide groups.

    3-Thiomorpholinecarboxylic Acid: Lacks the trimethyl and oxide groups.

    Thiomorpholine N-oxide: Lacks the trimethyl and carboxylic acid groups.

Uniqueness

2,2,5-®-Trimethyl-3-(S)-thiomorpholine carboxylic acid, 1-®-oxide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

84985-34-2

Molekularformel

C8H15NO3S

Molekulargewicht

205.28 g/mol

IUPAC-Name

3-(dihydroxymethyl)-4-hydroxy-5,6-dimethylpiperidine-2-thione

InChI

InChI=1S/C8H15NO3S/c1-3-4(2)9-7(13)5(6(3)10)8(11)12/h3-6,8,10-12H,1-2H3,(H,9,13)

InChI-Schlüssel

JOVBPJAEPFRTIX-UHFFFAOYSA-N

Kanonische SMILES

CC1C(NC(=S)C(C1O)C(O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.